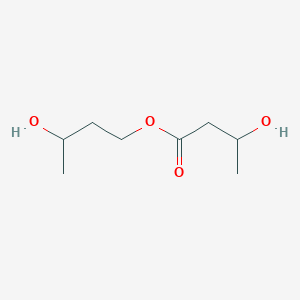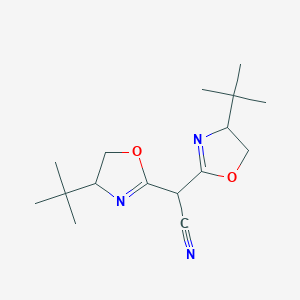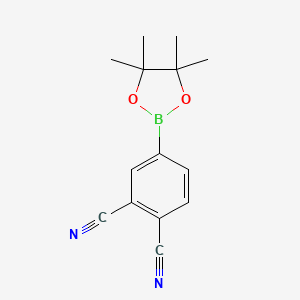![molecular formula C57H70ClN7O10S B12510932 1-(2-{14-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]-3,6,9,12-tetraoxatetradecanamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510932.png)
1-(2-{14-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]-3,6,9,12-tetraoxatetradecanamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2-{14-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]-3,6,9,12-tetraoxatetradecanamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amides, ethers, and aromatic rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aniline derivative with an isatin in the presence of a base.
Introduction of the Chlorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with a chlorobenzene derivative.
Amidation and Ether Formation:
Final Assembly: The final steps involve the coupling of the pyrrolidine and thiazole derivatives, which can be achieved through peptide coupling reactions using reagents like HATU or PyBOP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amine groups, using oxidizing agents like PCC or DMP.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like LiAlH4 or NaBH4.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 under mild conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2) under controlled temperatures.
Major Products
Oxidation: Formation of ketones or aldehydes from alcohol groups.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Material Science:
Biology
Drug Development: The compound’s complex structure makes it a candidate for drug development, particularly in targeting specific proteins or enzymes.
Biochemical Probes: Used in studying biochemical pathways and interactions due to its ability to bind to various biomolecules.
Medicine
Therapeutics: Potential use in developing new therapeutic agents for diseases such as cancer or infectious diseases.
Diagnostics: Could be used in diagnostic assays to detect specific biomolecules.
Industry
Polymer Science: Application in the synthesis of novel polymers with unique properties.
Agriculture: Potential use in developing new agrochemicals for crop protection.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, depending on its application. In drug development, it may act by binding to specific proteins or enzymes, inhibiting their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The pathways involved might include signal transduction, cell cycle regulation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-{14-[(4-{1-acetyl-4-[(4-bromophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]-3,6,9,12-tetraoxatetradecanamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
- 1-(2-{14-[(4-{1-acetyl-4-[(4-fluorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]-3,6,9,12-tetraoxatetradecanamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural complexity, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced binding affinity to certain molecular targets or improved stability under physiological conditions.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-[[2-[2-[2-[2-[2-[[4-[1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H70ClN7O10S/c1-36-29-48(62-45-18-16-44(58)17-19-45)47-30-43(15-20-49(47)65(36)38(3)66)40-11-13-42(14-12-40)54(69)59-21-22-72-23-24-73-25-26-74-27-28-75-34-51(68)63-53(57(4,5)6)56(71)64-33-46(67)31-50(64)55(70)60-32-39-7-9-41(10-8-39)52-37(2)61-35-76-52/h7-20,30,35-36,46,48,50,53,62,67H,21-29,31-34H2,1-6H3,(H,59,69)(H,60,70)(H,63,68) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNJFZTYJNBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H70ClN7O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1080.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B12510855.png)
![(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12510861.png)
![5-(4-Chlorophenyl)-2-[(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B12510866.png)

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B12510877.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B12510883.png)

![[3,4-Bis(acetyloxy)-6-{[3,5-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(4-methoxyphenoxy)oxan-4-yl]oxy}-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12510893.png)

![(3-Amino-3-carboxypropyl)({[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl})methylsulfanium tosylate](/img/structure/B12510913.png)


acetic acid](/img/structure/B12510919.png)

